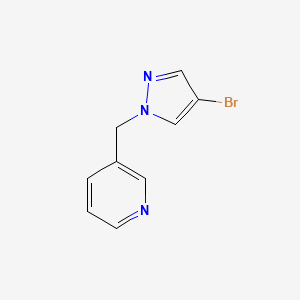

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-bromopyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCSBEALVUBRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592285 | |

| Record name | 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-24-5 | |

| Record name | 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 850349-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This document details the strategic approach to its synthesis, focusing on the N-alkylation of 4-bromo-1H-pyrazole with 3-(chloromethyl)pyridine. The guide offers a mechanistic understanding of the reaction, a detailed experimental protocol, safety considerations, and characterization data to ensure the reproducibility and validation of the synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous resource for the preparation of this valuable intermediate.

Introduction

The pyridine and pyrazole ring systems are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The fusion of these two heterocyclic motifs through a methylene linker, as seen in this compound, creates a versatile intermediate with significant potential in drug discovery. This compound serves as a key building block in the synthesis of a range of therapeutics, particularly kinase inhibitors, which are at the forefront of targeted cancer therapies.[2] The presence of a bromine atom on the pyrazole ring provides a convenient handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

This guide will provide a detailed and practical pathway for the synthesis of this important molecule, emphasizing not just the "how" but also the "why" behind the chosen synthetic strategy and experimental conditions.

Synthetic Pathway and Mechanistic Insights

The most direct and efficient route to this compound is through the N-alkylation of 4-bromo-1H-pyrazole with an appropriate 3-(halomethyl)pyridine derivative. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Diagram of the Synthesis Pathway:

Caption: Overall synthetic scheme for this compound.

Causality Behind Experimental Choices:

-

Choice of Base: The N-H proton of the pyrazole ring is acidic and requires a base for deprotonation to form the more nucleophilic pyrazolate anion. A moderately strong and non-nucleophilic base like potassium carbonate (K₂CO₃) is an excellent choice.[3][4] It is strong enough to deprotonate the pyrazole but not so strong as to cause side reactions with the electrophile. The use of a solid base like K₂CO₃ in a polar aprotic solvent also simplifies the workup procedure.

-

Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for this SN2 reaction. These solvents can dissolve the reactants and the intermediate pyrazolate salt to a sufficient extent, facilitating the reaction without participating in it.

-

Electrophile: 3-(Chloromethyl)pyridine hydrochloride is a common and commercially available electrophile for this reaction. The hydrochloride salt is often used for its stability. The base in the reaction mixture neutralizes the HCl and liberates the free base of 3-(chloromethyl)pyridine in situ.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps and expected outcomes.

Diagram of the Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 4-Bromo-1H-pyrazole | 146.97 | 2075-45-8 |

| 3-(Chloromethyl)pyridine hydrochloride | 164.03 | 6959-48-4 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 |

| Hexanes | - | 110-54-3 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 |

| Deionized Water | 18.02 | 7732-18-5 |

| Silica Gel (for column chromatography) | - | 7631-86-9 |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 eq).

-

Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole. To this solution, add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (4-bromo-1H-pyrazole) is consumed. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.08 g/mol |

| Appearance | Solid |

| Purity | >95% |

| Storage | Room temperature, dry |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the protons on the pyridine and pyrazole rings, as well as the methylene linker. The pyridine protons will appear as multiplets in the aromatic region (δ 7.0-8.6 ppm). The pyrazole protons will appear as singlets, and the methylene protons will also be a singlet.

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum will show distinct signals for each carbon atom in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-Bromo-1H-pyrazole: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.

-

3-(Chloromethyl)pyridine hydrochloride: Corrosive and can cause severe skin burns and eye damage. It is also a lachrymator.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via N-alkylation of 4-bromo-1H-pyrazole is a robust and efficient method for obtaining this valuable intermediate. The use of potassium carbonate as a base in a polar aprotic solvent provides a reliable and scalable procedure. This technical guide provides the necessary details for researchers to successfully synthesize and characterize this compound, enabling its use in the development of novel pharmaceuticals and other fine chemicals.

References

- Wiley-VCH. (2007).

- 1H-NMR and 13C-NMR Spectra. (n.d.).

- Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Preparation method and application of bromopyrazole compound intermediate. (n.d.).

- Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. (2025, August 7).

- Organic Syntheses Procedure. (n.d.).

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México.

- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC.

-

. (n.d.).

- Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. (n.d.). Benchchem.

- 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Method for preparing 3-bromo-4-methylpyridine. (n.d.).

- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).

- Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2025, August 6).

-

. (n.d.).

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2025, August 7).

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- 3-(4-Bromo-1H-pyrazol-1-yl)pyridine. (n.d.). CymitQuimica.

- 4-Bromopyrazole 99 2075-45-8. (n.d.). Sigma-Aldrich.

- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19).

- Pyridazine, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-. (n.d.). ChemBK.

- This compound, 98% Purity, C9H8BrN3, 10 grams. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025, October 15).

- 3-Bromo-4-chloropyridine synthesis. (n.d.). ChemicalBook.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- N-allylbenzimidazole as a strategic surrogate in Rh-catalyzed stereoselective trans-propenylation of aryl C(sp2)-H bond. (n.d.). The Royal Society of Chemistry.

Sources

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine chemical properties

An In-Depth Technical Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining the pharmacologically relevant pyridine and pyrazole scaffolds with a strategically placed bromine atom, renders it an exceptionally valuable intermediate for synthetic diversification. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis with mechanistic insights, an exploration of its reactivity, and its strategic application in the design of biologically active compounds, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction: The Strategic Value of Pyrazole-Pyridine Scaffolds

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged structures due to their ability to engage in a wide range of biological interactions, including hydrogen bonding, metal coordination, and hydrophobic and aromatic interactions. The pyrazole ring is a cornerstone of numerous approved drugs, valued for its metabolic stability and role as a bioisostere for other functional groups.[1] Similarly, the pyridine moiety is a frequent component of bioactive molecules, enhancing solubility and providing a key vector for target engagement.

The compound this compound merges these two critical scaffolds. The true synthetic power of this molecule, however, lies in the 4-bromo substituent on the pyrazole ring. This bromine atom serves as a versatile reactive handle, enabling a vast array of palladium-catalyzed cross-coupling reactions.[2][3] This allows for the systematic and efficient exploration of chemical space around the core scaffold, a fundamental activity in modern lead optimization. Consequently, this intermediate is frequently employed in the synthesis of kinase inhibitors for targeted cancer therapies and in the development of novel agrochemicals.[2]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is essential for its effective handling, reaction setup, and analytical characterization.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₈BrN₃ | Calculated |

| Molecular Weight | 238.09 g/mol | Calculated |

| Appearance | White to yellow solid | [4] |

| Purity (Typical) | ≥98% | [4][5] |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and chlorinated solvents. Limited solubility in water. | Inferred from structure |

| Storage | Store in a cool, dry place, sealed in a dry environment at 2-8°C.[4] | [4] |

Predictive Spectroscopic Analysis

While specific experimental spectra are proprietary to manufacturers, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring (4H): Complex multiplets expected between δ 7.2-8.6 ppm. The proton at C2 of the pyridine ring will likely be the most deshielded.

-

Methylene Bridge (-CH₂-, 2H): A sharp singlet is anticipated around δ 5.3-5.5 ppm.

-

Pyrazole Ring (2H): Two singlets are expected, one for the C3-H and one for the C5-H, likely in the δ 7.5-8.0 ppm region.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Approximately 9 distinct carbon signals are expected (barring any accidental equivalence). Signals for the pyridine carbons will appear in the δ 120-150 ppm range, while the pyrazole carbons will resonate between δ 100-140 ppm. The brominated carbon (C4) will be significantly shifted. The methylene bridge carbon should appear around δ 50-55 ppm.

-

-

Mass Spectrometry (EI/ESI):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a monobrominated compound. Two peaks of nearly equal intensity will be observed at m/z 237 and 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound is via the N-alkylation of 4-bromo-1H-pyrazole with an appropriate 3-(halomethyl)pyridine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on available equipment and scale.

-

Reagents & Equipment:

-

4-Bromo-1H-pyrazole (1.0 eq)

-

3-(Chloromethyl)pyridine hydrochloride (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath

-

Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Pyrazole Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 4-bromo-1H-pyrazole (1.0 eq). Dissolve in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C. Stir the resulting slurry at 0°C for 30 minutes. Expert Insight: Using NaH ensures irreversible deprotonation to form the highly nucleophilic pyrazolide anion, driving the reaction to completion. A weaker base like potassium carbonate could be used but would require higher temperatures and longer reaction times.

-

Neutralization of Halide Salt: In a separate flask, dissolve 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of DMF. Neutralize with NaH (1.1 eq) at 0°C to generate the free base in situ. Trustworthiness: Pre-neutralizing the hydrochloride salt is critical to prevent the primary base from being consumed in an acid-base reaction, which would halt the desired alkylation.

-

Alkylation: Slowly add the free-based 3-(chloromethyl)pyridine solution to the pyrazolide anion slurry at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-bromo-1H-pyrazole is fully consumed.

-

Workup: Carefully quench the reaction by slowly adding it to an ice-water mixture. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which is amenable to a wide range of metal-catalyzed cross-coupling reactions.

The Bromine as a Synthetic Linchpin

The 4-position bromine is the key to diversification. It allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Caption: Key cross-coupling reactions for diversification.

Application in Kinase Inhibitor Design

Many potent kinase inhibitors are built upon pyrazolopyridine or related fused heterocyclic cores.[6][7] this compound is an ideal starting material for constructing such molecules. For example, a Suzuki coupling can install a crucial aromatic group that occupies the hydrophobic region of a kinase ATP-binding site, while the pyridine and pyrazole nitrogens can form critical hydrogen bonds with the hinge region of the enzyme.

Caption: Conceptual pathway from intermediate to kinase inhibitor.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) may be proprietary, data from structurally related compounds provide a strong basis for safe handling protocols.

-

Hazard Classifications (Anticipated):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

-

Handling:

-

Storage:

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating discovery programs. Its combination of two biologically relevant heterocycles and a highly versatile synthetic handle provides an efficient platform for the rapid development of novel, high-value molecules. The robust synthetic accessibility and predictable reactivity of this compound ensure its continued importance for researchers and scientists in the design of next-generation pharmaceuticals and other advanced chemical products.

References

-

Safety Data Sheet. Kishida Chemical Co., Ltd. Available at: [Link]

-

This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]

-

3-Bromo-4-methyl-1H-pyrazole | C4H5BrN2 | CID 21680102 - PubChem. PubChem. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: [Link]

-

This compound, 98% Purity, C9H8BrN3, 10 grams. Amazon. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. National Institutes of Health. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. MDPI. Available at: [Link]

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.Google Patents.

-

3-(4-bromo-1h-pyrazol-1-yl)pyridine - PubChemLite. PubChemLite. Available at: [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. LinkedIn. Available at: [Link]

-

3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | AMERICAN ELEMENTS. American Elements. Available at: [Link]

-

4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. National Institutes of Health. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Institutes of Health. Available at: [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. MDPI. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(4-Bromo-1H-pyrazol-3-yl)pyridine | 166196-54-9 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-4-methyl-1H-pyrazole | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Key Intermediate in Kinase Inhibitor Synthesis

CAS Number: 850349-24-5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a brominated pyrazole ring linked to a pyridine moiety via a methylene bridge, offers a versatile scaffold for the synthesis of complex, biologically active molecules. The presence of the bromine atom provides a key reactive handle for further functionalization, most notably through cross-coupling reactions, making it an invaluable intermediate in the construction of diverse chemical libraries. This guide provides a comprehensive overview of its synthesis, characterization, and critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| CAS Number | 850349-24-5 | [1][2] |

| Molecular Formula | C₉H₈BrN₃ | [3][4] |

| Molecular Weight | 238.08 g/mol | [3][5] |

| Appearance | Off-white to yellow solid (predicted) | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol (predicted) |

While specific, publicly available analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this exact compound are not readily found in the searched literature, the expected spectral characteristics can be inferred from its constituent parts: 4-bromo-1H-pyrazole and 3-(chloromethyl)pyridine.

Expected ¹H NMR Spectral Features:

-

Pyridine Ring Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns for a 3-substituted pyridine.

-

Pyrazole Ring Protons: Two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions of the pyrazole ring.

-

Methylene Bridge Protons: A singlet typically observed around δ 5.0-5.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the nine carbon atoms of the molecule, with pyridine and pyrazole carbons appearing in the aromatic region and the methylene carbon appearing further upfield.

Expected IR Spectral Features:

-

Characteristic peaks for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic rings, and C-Br stretching.

Expected Mass Spectrum:

-

The molecular ion peak (M+) would show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).

Synthesis and Mechanism: A Practical Approach

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with a suitable 3-pyridylmethyl halide, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. This reaction is a classic example of nucleophilic substitution.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base is critical to deprotonate the pyrazole ring, thereby activating it for nucleophilic attack on the electrophilic carbon of the pyridylmethyl halide. The use of an aprotic polar solvent like DMF or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-1H-pyrazole

-

3-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise to the suspension over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the pyrazole.

-

Alkylation: Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Sources

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Comprising a pyridine ring linked to a 4-bromopyrazole moiety via a methylene bridge, this molecule serves as a crucial building block for the synthesis of complex, biologically active agents. Its structural architecture provides a unique combination of rigidity, hydrogen bonding potential, and, most critically, a reactive handle for chemical diversification. This guide offers a comprehensive examination of its molecular structure, from fundamental properties and spectroscopic identity to its strategic role in the development of targeted therapeutics, particularly kinase inhibitors.[1]

Chemical Identity and Core Properties

The foundational step in understanding any molecule is to establish its unequivocal identity and fundamental physicochemical properties. This compound is registered under CAS Number 850349-24-5.[1][2] Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 850349-24-5 | [1][2] |

| Molecular Formula | C₉H₈BrN₃ | [1][2] |

| Molecular Weight | 238.08 g/mol | [1][2] |

| Appearance | Solid at room temperature | [1] |

| Purity | Commercially available up to ≥98% | [2] |

The molecule's architecture consists of three key components:

-

A pyridine ring , providing a basic nitrogen atom and influencing solubility and receptor interaction.

-

A 4-bromopyrazole ring , a five-membered aromatic heterocycle whose bromine substituent is a key site for chemical modification.

-

A methylene bridge (-CH₂-), which connects the two heterocyclic systems, providing rotational flexibility that influences the overall conformation.

Structural Elucidation and Verification

Determining and validating the precise arrangement of atoms and bonds is paramount. The structure of this compound is confirmed through a combination of spectroscopic techniques, each providing complementary pieces of evidence.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique reveals the chemical environment of hydrogen atoms. The spectrum for this molecule is expected to show distinct signals for the four protons on the pyridine ring, two protons on the pyrazole ring, and the two protons of the methylene bridge. The methylene protons would appear as a characteristic singlet, providing clear evidence of the -CH₂- linker. The relative positions (chemical shifts) and splitting patterns of the aromatic protons would confirm the 3-substitution pattern on the pyridine ring.

-

¹³C NMR : This analysis would show nine distinct signals, corresponding to each unique carbon atom in the molecule (four in the pyrazole ring, five in the pyridine ring), further confirming the overall carbon skeleton.

-

-

Mass Spectrometry (MS) : Mass spectrometry validates the molecular weight of the compound. A high-resolution mass spectrum (HRMS) would provide an exact mass consistent with the molecular formula C₉H₈BrN₃. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak would appear as a pair of signals (M+ and M+2) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.[3]

Crystallographic Analysis

The gold standard for molecular structure determination is single-crystal X-ray diffraction. While a public crystal structure for this compound has not been reported, analysis of related structures provides deep insights.[4] Studies on 4-halogenated-1H-pyrazoles confirm the planarity of the pyrazole ring and detail the supramolecular interactions, such as hydrogen bonding, that govern their packing in the solid state.[5]

A crystallographic study of the title compound would definitively determine:

-

Bond Lengths and Angles : Precise measurements of all interatomic distances and angles.

-

Dihedral Angles : The torsion angle between the planes of the pyridine and pyrazole rings, which defines the molecule's preferred solid-state conformation.

-

Intermolecular Interactions : The presence of non-covalent interactions like C-H···N hydrogen bonds or π-π stacking, which are crucial for understanding crystal packing and can inform the design of solid-state formulations.[4]

Synthesis and Chemical Reactivity

Understanding how a molecule is constructed and how it behaves chemically is essential for its application as a synthetic intermediate.

General Synthetic Workflow

The most logical and common approach to synthesizing this molecule is through the N-alkylation of 4-bromo-1H-pyrazole with a suitable 3-pyridinylmethyl halide. This process follows a standard nucleophilic substitution mechanism.

Caption: Proposed synthetic workflow for this compound.

Protocol Explanation:

-

Deprotonation : 4-Bromo-1H-pyrazole is treated with a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The base removes the acidic proton from the N1 position of the pyrazole ring, generating a highly nucleophilic pyrazolate anion.

-

Alkylation : 3-(Chloromethyl)pyridine (often as a hydrochloride salt that is neutralized) is added to the solution. The pyrazolate anion attacks the electrophilic methylene carbon, displacing the chloride ion in a classic Sₙ2 reaction to form the C-N bond.

-

Workup and Purification : The reaction is quenched, and the crude product is purified, typically using silica gel column chromatography, to yield the final compound.

Structurally-Defined Reactivity

The molecule's utility stems directly from its structure, which presents distinct sites for further chemical modification:

-

The C4-Bromo Group : This is the most significant reactive site for drug development. The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[6] This allows for the strategic introduction of a wide variety of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura or Sonogashira couplings, enabling the creation of vast libraries of analogues for structure-activity relationship (SAR) studies.[3][7]

-

The Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule. This site can be protonated to form salts, improving aqueous solubility, or it can act as a ligand to coordinate with metal centers in biological targets.

Significance in Drug Discovery and Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Pyrazoles are often used as bioisosteres of phenyl rings, offering advantages such as reduced lipophilicity and the ability to act as both hydrogen bond donors and acceptors, which can enhance target binding and improve pharmacokinetic profiles.[8]

This compound is explicitly employed as a key intermediate in the synthesis of novel kinase inhibitors for targeted cancer therapies.[1] The logic behind its utility is threefold:

-

Core Scaffold : The pyrazolyl-methyl-pyridine core provides a defined three-dimensional vector to position functional groups within the active site of a target protein.

-

Modulation of Properties : The pyridine and pyrazole rings contribute to the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Synthetic Handle : The bromo-substituent serves as a versatile attachment point. Drug developers can use this "handle" to append other chemical fragments designed to bind to specific pockets within a kinase, thereby optimizing potency and selectivity. This modular approach is a cornerstone of modern rational drug design.[10][11]

Caption: Logical relationship between molecular structure and application in drug design.

Conclusion

The molecular structure of this compound is a deliberate convergence of functional components designed for utility in medicinal chemistry. Its identity is confirmed through standard spectroscopic methods, revealing a pyridine and a 4-bromopyrazole ring joined by a flexible methylene linker. This arrangement provides not only a stable scaffold for interacting with biological targets but, crucially, a reactive bromine atom that permits extensive chemical elaboration. It is this combination of a structurally sound core and a versatile synthetic handle that establishes this compound as a high-value intermediate in the rational design of next-generation targeted therapies.

References

-

Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2018). ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

Structure and characterization of pyrazolylpyridine derivatives. (2020). ResearchGate. [Link]

-

4-bromo-3-methyl-1H-pyrazole. PubChem. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Angewandte Chemie. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]

-

4-Bromo-3-(1-methyl-1H-pyrazol-4-YL)pyridine. PubChem. [Link]

-

3-(4-bromo-1h-pyrazol-1-yl)pyridine. PubChemLite. [Link]

-

Current status of pyrazole and its biological activities. (2011). PMC - PubMed Central. [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). PMC - PubMed Central. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (2022). MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC - PubMed Central. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, physicochemical properties, and established applications as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. Emphasis is placed on the rationale behind synthetic strategies and the structure-activity relationships that underpin its utility in drug discovery. This document serves as an essential resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of the Pyrazole-Pyridine Scaffold

The convergence of pyrazole and pyridine rings within a single molecular framework has proven to be a highly fruitful strategy in the design of bioactive compounds. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs.[1] Its utility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The pyridine ring, a six-membered aromatic heterocycle, serves as a versatile scaffold that can be readily functionalized to modulate solubility, metabolic stability, and target engagement.

The subject of this guide, this compound (Figure 1), combines these two privileged scaffolds through a flexible methylene linker. The bromine atom on the pyrazole ring provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. This compound has emerged as a valuable intermediate in the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2]

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with a suitable pyridine-containing electrophile. This approach leverages the nucleophilicity of the pyrazole nitrogen and the reactivity of a leaving group on the pyridine moiety.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the methylene linker and the pyrazole nitrogen, leading to two key starting materials: 4-bromo-1H-pyrazole and 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine).

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: N-Alkylation of 4-Bromo-1H-pyrazole

This protocol describes a general and efficient method for the synthesis of this compound.

Materials:

-

4-Bromo-1H-pyrazole

-

3-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the 4-bromo-1H-pyrazole, generating the more nucleophilic pyrazolate anion. Cesium carbonate is often preferred as it can lead to higher yields and faster reaction times due to its greater solubility and the "cesium effect."

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, such as the regioisomeric 3-((4-bromo-2H-pyrazol-2-yl)methyl)pyridine, although the formation of the N1-alkylated product is generally favored.[1]

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 850349-24-5 | [3] |

| Molecular Formula | C₉H₈BrN₃ | [3] |

| Molecular Weight | 238.09 g/mol | [3] |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in methanol, dichloromethane, and ethyl acetate | General Observation |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole protons. The methylene linker protons would appear as a singlet. Aromatic protons of the pyridine ring would appear in the downfield region, while the pyrazole protons would be observed at distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with the brominated carbon of the pyrazole ring appearing at a characteristic chemical shift.

-

FTIR: The infrared spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C=N and C=C stretching vibrations within the heterocyclic rings.

Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily derived from the reactivity of the bromine atom on the pyrazole ring. This bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of the title compound, this reaction can be used to introduce aryl or heteroaryl substituents at the 4-position of the pyrazole ring.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

This transformation is critical in the synthesis of kinase inhibitors, where the introduced aryl group often serves as a key pharmacophore that interacts with the ATP-binding pocket of the target kinase.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 4-position of the pyrazole ring. This is particularly useful for modulating the physicochemical properties of the molecule, such as solubility and basicity, and for introducing additional hydrogen bond donors or acceptors.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between the brominated pyrazole and terminal alkynes. The resulting alkynyl-substituted pyrazoles can serve as versatile intermediates for further transformations or as final products with unique biological activities.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a prominent feature in the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4]

Mechanism of Action and Target Engagement

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase and prevent the phosphorylation of downstream substrates. The pyrazole-pyridine scaffold of the title compound is well-suited for this purpose. The pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical structural element that connects the N- and C-lobes of the enzyme. The pyridine moiety can extend into the solvent-exposed region, providing a point for further functionalization to enhance potency and selectivity.

Caption: Interaction of the pyrazole-pyridine scaffold with a kinase active site.

Case Study: Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

While specific examples detailing the direct use of this compound are not prevalent in the readily available literature, the closely related fused ring system, pyrazolo[3,4-b]pyridine, has been extensively explored for its kinase inhibitory activity.[5] These compounds are often synthesized from precursors that incorporate the pyrazole and pyridine motifs. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[6] The synthetic strategies for these fused systems often involve the cyclization of appropriately substituted pyrazole and pyridine precursors.

The utility of this compound lies in its potential as a more flexible and synthetically accessible alternative to the rigid fused systems. The methylene linker allows for greater conformational freedom, which can be advantageous for optimizing interactions with the target kinase.

Conclusion and Future Perspectives

This compound is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the bromine atom, makes it an invaluable tool for the construction of complex molecular architectures. The demonstrated success of the pyrazole-pyridine scaffold in the development of kinase inhibitors underscores the potential of this compound in the ongoing search for novel therapeutics.

Future research will likely focus on expanding the scope of its applications beyond kinase inhibition to other target classes. The development of novel cross-coupling methodologies will further enhance its synthetic utility, enabling the creation of even more diverse and complex libraries of bioactive compounds. As our understanding of the molecular basis of disease continues to grow, versatile and strategically designed building blocks like this compound will remain at the forefront of drug discovery efforts.

References

-

This compound, 98% Purity, C9H8BrN3, 10 grams. Available online: [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36:1, 1977-1994. Available online: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available online: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4998. Available online: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 21-41. Available online: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20160289196A1 - PYRAZOLE DERIVATIVES AS TNIK, IKKe AND TBK1 INHIBITOR AND PHARMACEUTICAL COMPOSITION COMPRISING SAME - Google Patents [patents.google.com]

- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This molecule holds significant interest for medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents, particularly kinase inhibitors. Due to the limited availability of published experimental data, this guide presents a proposed synthetic pathway based on established chemical principles and predicts the expected analytical characterization data. The content is structured to provide both theoretical understanding and practical insights for researchers working with this and related molecular scaffolds.

Introduction and Significance

This compound belongs to a class of compounds containing both a pyrazole and a pyridine moiety. These two heterocyclic systems are prevalent in numerous biologically active molecules and approved drugs. The pyrazole ring is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide range of activities. Similarly, the pyridine ring is a common feature in drug design, often used to enhance solubility, modulate electronic properties, and provide a key interaction point with biological targets.

The combination of these two rings, linked by a methylene bridge, in this compound creates a versatile scaffold. The bromine atom on the pyrazole ring offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. This compound is of particular interest in the development of targeted cancer therapies due to its potential to modulate signaling pathways.

Proposed Synthesis

A robust and efficient synthesis of this compound can be achieved through the N-alkylation of 4-bromopyrazole with a suitable 3-(halomethyl)pyridine derivative. The following protocol outlines a proposed synthetic route.

Synthetic Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

4-Bromopyrazole

-

3-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (1.0 eq), 3-(chloromethyl)pyridine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of 4-bromopyrazole).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic chloromethyl group.

-

Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the cation while leaving the nucleophile relatively free.

-

Temperature: Heating the reaction mixture increases the reaction rate. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a solid at RT |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and known spectral data for similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings, as well as the methylene bridge.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6-8.5 | dd | 1H | Pyridine H2 |

| ~8.5-8.4 | d | 1H | Pyridine H6 |

| ~7.8-7.7 | s | 1H | Pyrazole H5 |

| ~7.7-7.6 | s | 1H | Pyrazole H3 |

| ~7.4-7.3 | dd | 1H | Pyridine H4 |

| ~5.4-5.3 | s | 2H | Methylene (-CH₂-) |

Rationale for Assignments:

-

The protons on the pyridine ring are expected to appear in the aromatic region, with the protons ortho to the nitrogen (H2 and H6) being the most deshielded.

-

The protons on the pyrazole ring will also be in the aromatic region.

-

The methylene protons will appear as a singlet, shifted downfield due to the adjacent nitrogen atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-148 | Pyridine C2, C6 |

| ~140-138 | Pyrazole C5 |

| ~136-134 | Pyridine C4 |

| ~130-128 | Pyrazole C3 |

| ~124-122 | Pyridine C3, C5 |

| ~95-93 | Pyrazole C4 (C-Br) |

| ~55-53 | Methylene (-CH₂-) |

Rationale for Assignments:

-

The carbon atoms of the aromatic rings will appear in the downfield region.

-

The carbon bearing the bromine atom (C4 of the pyrazole) will be significantly shielded compared to the other pyrazole carbons.

-

The methylene carbon will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic -CH₂-) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| 1100-1000 | C-N stretching |

| ~600-500 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z (relative intensity) | Assignment |

| 237/239 (M⁺, ~1:1) | Molecular ion peak, showing the characteristic isotopic pattern for bromine |

| 158 | [M - Br]⁺ |

| 92 | [C₅H₄N-CH₂]⁺ (pyridylmethyl cation) |

Rationale for Fragmentation:

-

The molecular ion peak will show two peaks of approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Common fragmentation pathways would involve the loss of the bromine atom and cleavage of the bond between the methylene group and the pyrazole ring.

Experimental Workflow and Logic

The characterization of a newly synthesized compound like this compound follows a logical and self-validating workflow.

Caption: Experimental workflow for synthesis and characterization.

This workflow ensures that the synthesized compound is not only the desired product but is also of high purity, which is critical for its use in further research and development, especially in the context of drug discovery.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive prediction of its characterization data. By leveraging established synthetic methodologies and spectroscopic principles, this guide serves as a valuable resource for researchers interested in this and related heterocyclic compounds. The versatile nature of this molecule, particularly the presence of a modifiable bromine atom, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The provided data and protocols are intended to facilitate further exploration and application of this promising chemical entity in the field of medicinal chemistry.

References

- General principles of pyrazole synthesis and reactivity can be found in comprehensive heterocyclic chemistry textbooks.

- Spectroscopic data for related pyridine and pyrazole derivatives can be accessed through chemical d

An In-Depth Technical Guide to the NMR Analysis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This molecule is of significant interest to researchers in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of biologically active compounds such as kinase inhibitors.[1] A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is paramount for its effective use in these applications.

This guide will delve into the synthetic rationale, a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, and provide standardized protocols for sample preparation and data acquisition. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.

Synthesis and Structural Confirmation: The Role of NMR

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The nitrogen of 4-bromo-1H-pyrazole acts as a nucleophile, attacking an electrophilic carbon source, in this case, the methylene carbon of a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.

A critical aspect of this synthesis is the regioselectivity of the N-alkylation of the 4-bromopyrazole ring. Pyrazole has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. However, for 4-bromopyrazole, the two nitrogen atoms are equivalent due to the plane of symmetry. Therefore, the alkylation will lead to a single product, simplifying the purification and analysis.

NMR spectroscopy is the cornerstone for confirming the successful synthesis and unequivocally determining the structure of the final product. Specifically, ¹H and ¹³C NMR are used to verify the presence of the key functional groups and their connectivity.

Predicted NMR Spectral Analysis

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily accessible, a reliable prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent fragments and data from structurally similar compounds.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the pyridine ring, the pyrazole ring, and the methylene bridge.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Pyridine) | ~8.6 | d | ~2.0 |

| H-6' (Pyridine) | ~8.5 | dd | ~4.8, 1.5 |

| H-4' (Pyridine) | ~7.6 | dt | ~7.8, 2.0 |

| H-5' (Pyridine) | ~7.3 | ddd | ~7.8, 4.8, 0.8 |

| H-3 (Pyrazole) | ~7.6 | s | - |

| H-5 (Pyrazole) | ~7.5 | s | - |

| Methylene (-CH₂-) | ~5.3 | s | - |

Rationale for Predictions:

-

Pyridine Protons (H-2', H-4', H-5', H-6'): The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern. H-2' and H-6', being ortho to the nitrogen, are expected to be the most deshielded. The substitution at the 3-position will further influence the precise shifts. The predicted values are based on typical ranges for 3-substituted pyridines.

-

Pyrazole Protons (H-3, H-5): In the 4-bromopyrazole moiety, the protons at positions 3 and 5 are in a chemically similar environment and are expected to appear as sharp singlets. The bromine atom at position 4 will influence their chemical shift, generally causing a slight downfield shift compared to unsubstituted pyrazole.

-

Methylene Protons (-CH₂-): The protons of the methylene bridge are adjacent to two aromatic systems and a nitrogen atom, leading to a significant downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | ~150 |

| C-6' (Pyridine) | ~149 |

| C-4' (Pyridine) | ~136 |

| C-3' (Pyridine) | ~134 |

| C-5' (Pyridine) | ~123 |

| C-3 (Pyrazole) | ~140 |

| C-5 (Pyrazole) | ~129 |

| C-4 (Pyrazole) | ~95 |

| Methylene (-CH₂-) | ~55 |

Rationale for Predictions:

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are characteristic of aromatic heterocycles. The carbons adjacent to the nitrogen (C-2' and C-6') are the most downfield.

-

Pyrazole Carbons: The bromine atom at C-4 will have a significant impact on the chemical shift of this carbon, causing it to appear at a relatively upfield position due to the heavy atom effect. The C-3 and C-5 carbons will be in the typical aromatic region for pyrazoles.

-

Methylene Carbon: The methylene carbon, being attached to a nitrogen and a pyridine ring, will be found in the aliphatic region but shifted downfield due to the electronegative environment.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition

The following diagram illustrates a standard workflow for acquiring and processing NMR data.

Advanced NMR Techniques for Structural Confirmation

For a more rigorous structural confirmation, especially in the absence of definitive literature data, several 2D NMR experiments can be employed.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it would confirm the connectivity of the protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyridine and pyrazole rings to their corresponding carbon atoms, as well as the methylene protons to the methylene carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be particularly useful in confirming the connectivity between the methylene bridge and both the pyrazole and pyridine rings. For instance, a correlation between the methylene protons and the C-5 of the pyrazole and the C-3' of the pyridine would provide unambiguous evidence for the N1-alkylation and the overall structure.

The following diagram illustrates the key logical relationships in interpreting the NMR data for structural elucidation.

Conclusion

The NMR analysis of this compound is a critical step in its synthesis and application in research and development. While experimental data may not be readily available in the public domain, a thorough understanding of the principles of NMR spectroscopy and the analysis of related structural motifs allows for a reliable prediction and interpretation of its spectra. The protocols and analytical logic outlined in this guide provide a robust framework for scientists to confidently characterize this important heterocyclic compound. The application of 1D and 2D NMR techniques is indispensable for verifying the correct regiochemistry of synthesis and ensuring the purity of the material for subsequent applications.

References

-

Various chemical suppliers list this compound, for example, MySkinRecipes and CymitQuimica.[1][2]

-

MySkinRecipes. This compound. [Link]

- Google Patents.

- Elguero, J., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles.

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- ResearchGate.

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Begtrup, M., et al. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.

- Aliev, A. E., & Elguero, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 653-658.

- ResearchGate.

-

PubChem. 3-(4-bromo-1h-pyrazol-1-yl)pyridine. [Link]

- Fruchier, A., Pellegrin, V., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- de la Cuesta, E., Avendaño, C., & Galiano, F. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules, 17(1), 779-791.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Alkorta, I., & Elguero, J. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(18), 4243.

-

PubChem. 3-Bromo-4-methyl-1H-pyrazole. [Link]

- ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].

-

PubChem. 4-Bromopyrazole. [Link]

- Supporting Information for Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles.

Sources

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine mass spectrometry

An In-depth Technical Guide to the Mass Spectrometric Analysis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development, often used as a key intermediate in the synthesis of kinase inhibitors.[1] This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust methodology for the characterization and structural elucidation of this and structurally related molecules. We will delve into the core principles of electrospray ionization (ESI) for this analyte, present a detailed, field-proven experimental protocol, and explore the predictable fragmentation pathways observed in tandem mass spectrometry (MS/MS). The methodologies described herein are designed as a self-validating system to ensure high confidence in structural assignments.

Introduction: The Analyte in Context

This compound is a bifunctional heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a 4-bromopyrazole moiety. Its structural attributes, particularly the presence of multiple nitrogen atoms, make it an ideal candidate for analysis by electrospray ionization mass spectrometry. Understanding its behavior in the gas phase is critical for confirming its identity in synthetic reaction mixtures, identifying potential metabolites in DMPK studies, and for general quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₃ | [1] |

| Average Mass | 238.08 g/mol | [1] |